1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
Overview
Description
1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine (CMP) is a pyrazole derivative that has been the subject of numerous scientific studies due to its diverse biological activities. CMP has been found to possess anti-inflammatory, antioxidant, antibacterial, antifungal, and anti-cancer properties, among other activities. It has also been used in various laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Compounds synthesized from 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine, including pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, have demonstrated potential as antimicrobial and anticancer agents. For instance, certain derivatives exhibit higher anticancer activity compared to the reference drug doxorubicin, alongside significant antimicrobial efficacy (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives, involving this compound, has shown a variety of excellent biological activities in medicinal applications. The process includes condensation reactions leading to new compounds with significant yields, further characterized by IR and 1HNMR (Xu Li-feng, 2011).
Anticancer Activity Against A549 Lung Cancer Cells
Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives synthesized from this compound have shown to inhibit the growth of A549 lung cancer cells in dosage- and time-dependent manners. The structure-activity relationship studies revealed compounds with a 4-chlorophenyl group on the pyrazole moiety significantly increase inhibitory effects, suggesting potential therapeutic applications (Zhang et al., 2008).
Reactions Leading to Pyrazolo[3,4-c]isothiazoles
The reaction of 1H-pyrazol-5-amines with Appel salt has been investigated, revealing pathways to N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and pyrazolo[3,4-c]isothiazoles. These findings open avenues for the synthesis of compounds with novel structural motifs, potentially useful in the development of new pharmaceuticals (Koyioni et al., 2014).
Antimicrobial Activity of Pyrazoline Derivatives
1-Acetyl-3-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]phenyl}-5-aryl-pyrazolines and similar compounds have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. Some of these compounds showed moderate activity, highlighting their potential as antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).
Mechanism of Action
Target of Action
Similar compounds have been reported to target specific pathogens such as botrytis cinerea and alternaria alternata .
Biochemical Pathways
Related compounds have been shown to modulate oxidative stress and inflammatory pathways .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been reported to exhibit antileishmanial and antimalarial activities .
Action Environment
Similar compounds have been reported to be stable in aqueous solution in the dark at ph 4, 5, and 7 (25°c and 50°c) .
Biochemical Analysis
Biochemical Properties
1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and glutathione reductase . These interactions suggest that this compound may have antioxidant properties, helping to mitigate oxidative damage in cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can reduce the levels of reactive oxygen species (ROS) in cells, thereby protecting them from oxidative stress . Additionally, it has been reported to enhance the levels of reduced glutathione, a critical antioxidant in cellular defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, molecular docking studies have demonstrated that this compound can interact with the active sites of glutathione peroxidase and glutathione reductase, enhancing their activity . This interaction helps in scavenging hydrogen peroxide and other ROS, thereby protecting cells from oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained antioxidant effects, while in vivo studies indicate that its stability and efficacy may vary depending on the biological environment .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Low to moderate doses have been found to exert beneficial effects, such as reducing oxidative stress and enhancing antioxidant defenses. High doses may lead to toxic or adverse effects, including potential disruptions in cellular metabolism and gene expression . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and antioxidant defense mechanisms. The compound’s metabolism may lead to the production of metabolites that further contribute to its biological activity. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes. Its distribution within tissues can influence its efficacy and potential side effects. Studies have shown that the compound can accumulate in certain tissues, which may enhance its therapeutic effects or lead to localized toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to mitochondria, where it can exert its antioxidant effects by scavenging ROS and protecting mitochondrial function . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-10(12)13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMIJABWYVYHOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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